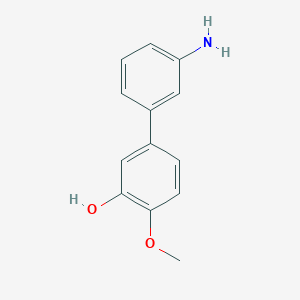
2-Methoxy-4-(thiophen-3-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(thiophen-3-yl)phenol (MTP) is an aromatic compound that is primarily used in laboratory experiments, due to its unique properties. MTP is a white, crystalline solid that is soluble in organic solvents and has a melting point of 97-99°C. It is an important intermediate in the synthesis of various organic compounds and has various applications in the field of scientific research.
Mecanismo De Acción
2-Methoxy-4-(thiophen-3-yl)phenol, 95% acts as an electron-withdrawing group, which allows it to interact with electron-rich molecules. This interaction leads to the formation of a covalent bond between the two molecules, resulting in the formation of a stable complex. The complex then undergoes a variety of reactions, depending on the nature of the molecules involved.
Biochemical and Physiological Effects
2-Methoxy-4-(thiophen-3-yl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation and pain. Additionally, 2-Methoxy-4-(thiophen-3-yl)phenol, 95% has been found to have anti-cancer properties, as it has been found to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-4-(thiophen-3-yl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it an ideal intermediate for the synthesis of various organic compounds. Additionally, 2-Methoxy-4-(thiophen-3-yl)phenol, 95% is highly soluble in organic solvents, making it easy to use in a variety of laboratory experiments. However, 2-Methoxy-4-(thiophen-3-yl)phenol, 95% is also limited in its use in laboratory experiments, as it is not very stable and can be easily degraded by heat or light.
Direcciones Futuras
2-Methoxy-4-(thiophen-3-yl)phenol, 95% has a wide range of potential applications in the future. It could be used in the synthesis of more complex organic compounds, such as drugs and agrochemicals. Additionally, 2-Methoxy-4-(thiophen-3-yl)phenol, 95% could be used in the development of new polymers and catalysts. Furthermore, 2-Methoxy-4-(thiophen-3-yl)phenol, 95% could be used in the development of new pharmaceuticals, such as anti-inflammatory agents and antifungal agents. Finally, 2-Methoxy-4-(thiophen-3-yl)phenol, 95% could be used in the development of new cancer treatments, as it has been found to have anti-cancer properties.
Métodos De Síntesis
2-Methoxy-4-(thiophen-3-yl)phenol, 95% can be synthesized using a number of different methods. The most common method is the direct synthesis of 2-Methoxy-4-(thiophen-3-yl)phenol, 95% from thiophenol and methanol. This is done by combining thiophenol with methanol in the presence of sulfuric acid and heating the mixture to a temperature of 80-90°C. The reaction produces 2-Methoxy-4-(thiophen-3-yl)phenol, 95% and water as the byproducts.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(thiophen-3-yl)phenol, 95% has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various organic compounds such as drugs, dyes, and agrochemicals. It is also used in the synthesis of polymers, surfactants, and catalysts. Additionally, 2-Methoxy-4-(thiophen-3-yl)phenol, 95% is used in the production of a variety of pharmaceuticals, such as anti-inflammatory agents and antifungal agents.
Propiedades
IUPAC Name |
2-methoxy-4-thiophen-3-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-13-11-6-8(2-3-10(11)12)9-4-5-14-7-9/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWXKOAUCOCCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685401 |
Source


|
| Record name | 2-Methoxy-4-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1058140-38-7 |
Source


|
| Record name | 2-Methoxy-4-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)
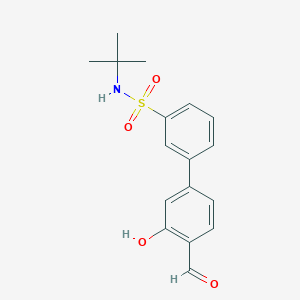
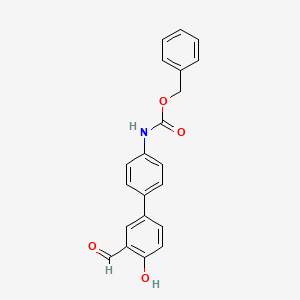
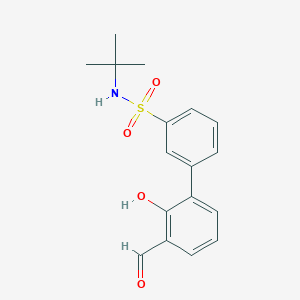


![2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379245.png)

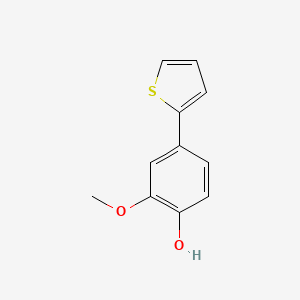
![2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379265.png)



